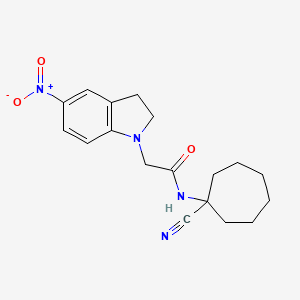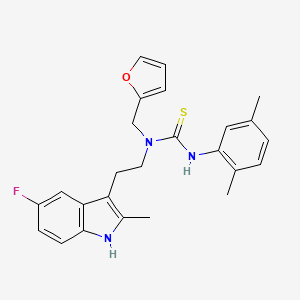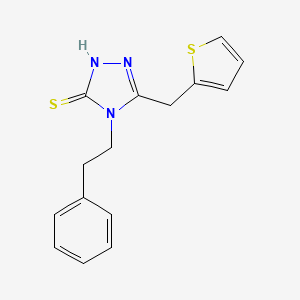
4-(2-phenylethyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenylethyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, more commonly known as PTT, is a thiol-containing compound that has been studied extensively for its potential applications in scientific research. PTT is a small molecule that can be synthesized easily, making it a popular choice for chemical and biochemical research. PTT has been studied for its potential as an antioxidant, anti-inflammatory, and anti-cancer agent, as well as its ability to interact with other molecules.
Aplicaciones Científicas De Investigación
Physical and Chemical Properties
Research has highlighted the significance of 1,2,4-triazole derivatives, such as 4-(2-phenylethyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, in modern organic chemistry due to their wide-ranging applications in medicine, agriculture, and material production. These compounds have been synthesized and their physical-chemical properties studied extensively, underscoring their potential for high activity in various applications (Khilkovets, 2021).
Antimicrobial and Antifungal Activities
Several studies have investigated the antimicrobial and antifungal properties of 1,2,4-triazole derivatives. These compounds, including variations of this compound, have exhibited significant antimicrobial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Safonov, Panasenko, Knysh, & Polishchuk, 2019).
Antiradical Activity
The antiradical properties of 1,2,4-triazole derivatives have also been a subject of interest. These compounds have shown promising results in scavenging free radicals, which is crucial in the development of treatments for diseases caused by oxidative stress (Safonov & Nosulenko, 2021).
Anti-tuberculosis Activity
Research has demonstrated the effectiveness of 1,2,4-triazole derivatives in combating tuberculosis. These compounds have shown tuberculostatic effects, indicating their potential use in anti-tuberculosis treatments (Safonov & Zazharskyi, 2019).
Propiedades
IUPAC Name |
4-(2-phenylethyl)-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c19-15-17-16-14(11-13-7-4-10-20-13)18(15)9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZINQVVGJTZKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

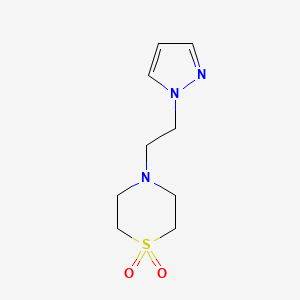
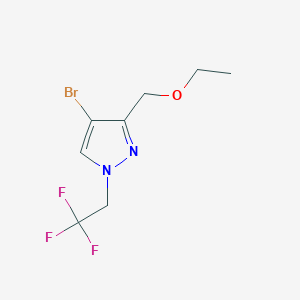
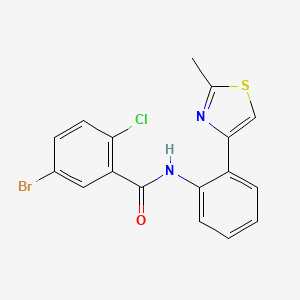
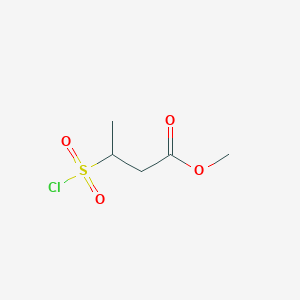
![4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2454532.png)
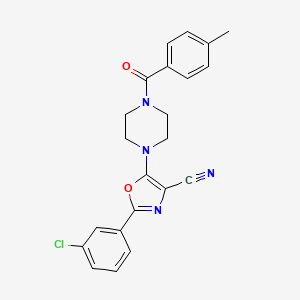
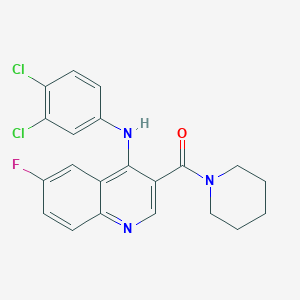
![6-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2454539.png)
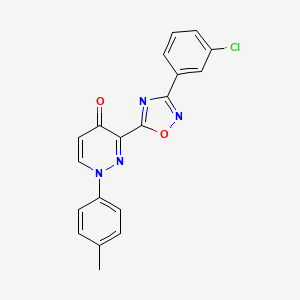
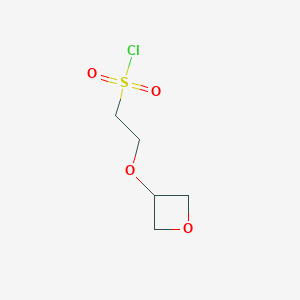
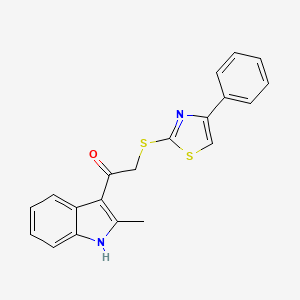
![3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2454548.png)
